

Spectroscopic Blueprint of 2-Methyl-5-nitropyrimidine: A Predictive and Methodological Guide

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Compound of Interest

Compound Name: **2-Methyl-5-nitropyrimidine**

Cat. No.: **B077518**

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Abstract

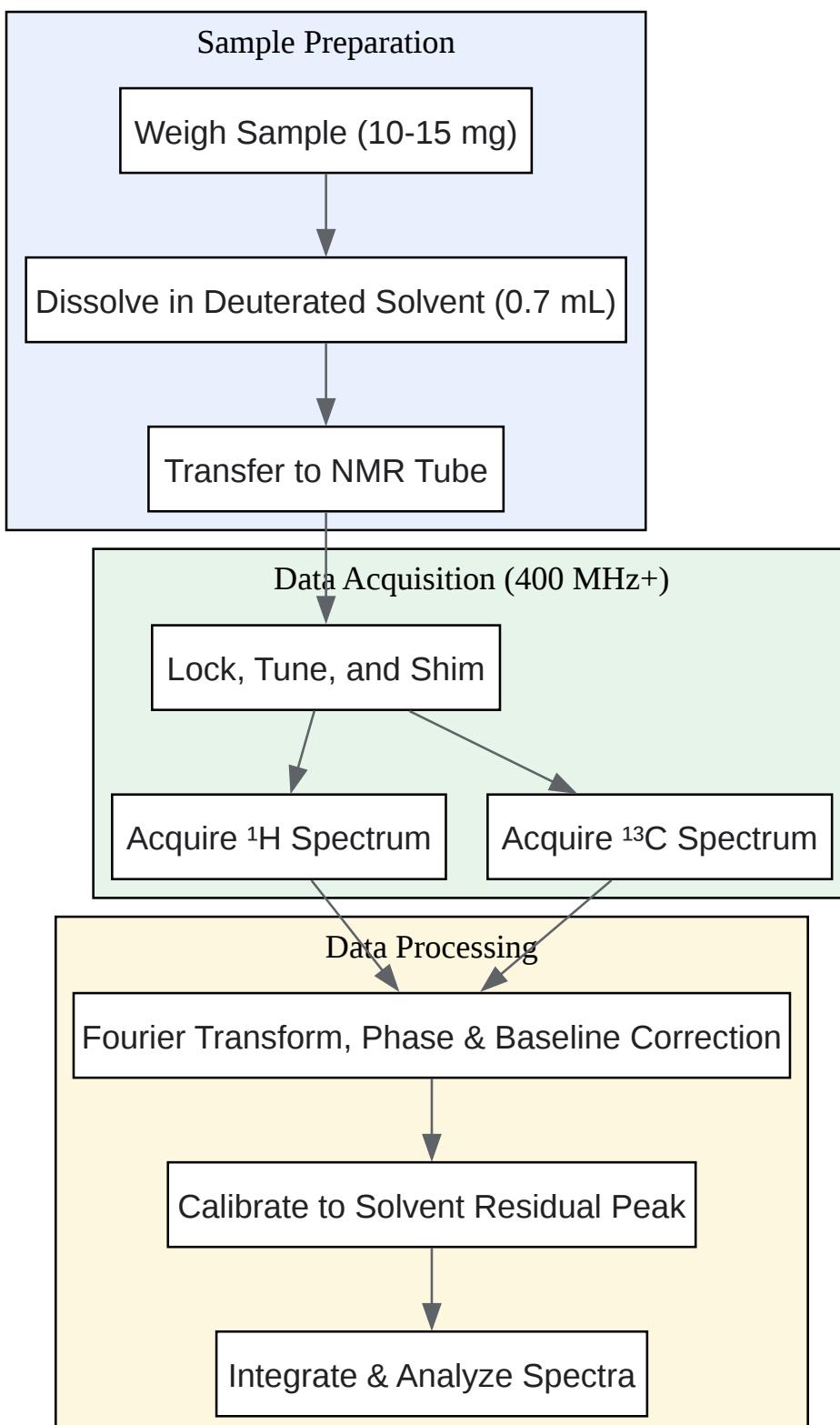
This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of **2-Methyl-5-nitropyrimidine** ($C_5H_5N_3O_2$). In the dynamic fields of pharmaceutical research and drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of progress. **2-Methyl-5-nitropyrimidine** serves as a valuable scaffold in medicinal chemistry, making a thorough understanding of its spectral signature essential. Due to the limited availability of publicly accessible experimental data for this specific molecule, this document leverages a predictive approach grounded in the established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). By analyzing data from structurally analogous compounds, this guide offers a robust, predicted spectroscopic profile. Furthermore, it provides detailed, field-proven experimental protocols for acquiring and analyzing this data, serving as a vital resource for researchers, scientists, and professionals in drug development.

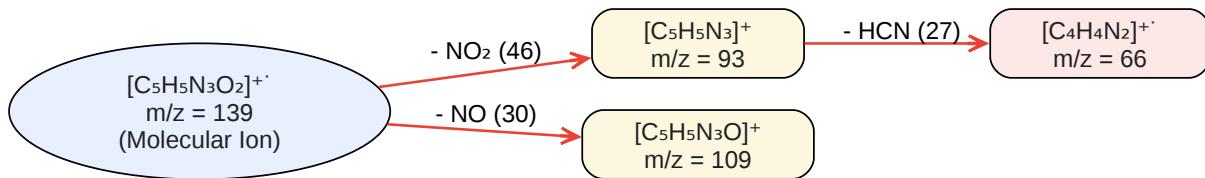
Introduction and Molecular Structure

2-Methyl-5-nitropyrimidine is a heterocyclic aromatic compound featuring a pyrimidine ring substituted with a methyl group at the C2 position and a nitro group at the C5 position. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group creates a unique electronic environment within the pyrimidine ring, which is directly reflected in its spectroscopic properties. Accurate characterization is paramount for quality

control, reaction monitoring, and understanding the molecule's role in complex biological systems.

This guide is structured to provide not just data, but a causal understanding of why the spectra appear as they do. By dissecting the influence of each functional group, we can build a reliable predictive model for the molecule's spectral fingerprint.



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